
BC-1215
Übersicht
Beschreibung
BC-1215 ist eine synthetische organische Verbindung, die für ihre Rolle als Inhibitor des F-Box-Proteins 3 (Fbxo3) bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BC-1215 umfasst die Reaktion von N,N'-Bis(4-pyridin-2-ylphenyl)methyl)ethan-1,2-diamin mit geeigneten Reagenzien unter kontrollierten Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und umfassen typischerweise mehrere Schritte, darunter die Bildung von Zwischenverbindungen und Reinigungsprozesse .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und modernster Ausrüstung, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird typischerweise in fester Form hergestellt und unter bestimmten Bedingungen gelagert, um ihre Stabilität zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, die zu reduzierten Formen führen.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionsbedingungen, einschließlich Temperatur, Druck und Lösungsmittelwahl, werden optimiert, um die gewünschten Produkte zu erzielen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zu oxidierten Derivaten mit veränderter biologischer Aktivität führen, während die Reduktion stabilere Formen der Verbindung erzeugen kann .
Analyse Chemischer Reaktionen
Types of Reactions
BC-1215 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction can produce more stable forms of the compound .
Wissenschaftliche Forschungsanwendungen
BC-1215 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet, die die Inhibition von F-Box-Protein 3 beinhalten.
Biologie: Wird für seine Rolle bei der Modulation von Zytokin-Signalwegen und seine Auswirkungen auf zelluläre Prozesse untersucht.
Medizin: Wird für seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen und Erkrankungen untersucht, die mit einer Zytokin-Dysregulation einhergehen.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe eingesetzt, die auf Entzündungen und verwandte Signalwege abzielen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es das F-Box-Protein 3 auf dem Tumornekrosefaktor-Rezeptor-assoziierten Faktor (TRAF) -Zytokinsignalweg antagonisiert. Es hemmt die Interaktion zwischen Fbxo3 und TRAF-Proteinen, was zur Destabilisierung von TRAF-Proteinen und einer Reduktion der Produktion proinflammatorischer Zytokine führt. Dieser Mechanismus beinhaltet die Hochregulation von F-Box und Leucin-reichen Repeat-Protein 2 (Fbxl2), was die TRAF-vermittelten Signalwege weiter hemmt .
Wirkmechanismus
BC-1215 exerts its effects by antagonizing F-box protein 3 on tumor necrosis factor receptor-associated factor (TRAF) cytokine signaling. It inhibits the interaction between Fbxo3 and TRAF proteins, leading to the destabilization of TRAF proteins and a reduction in pro-inflammatory cytokine production. This mechanism involves the upregulation of F-box and leucine-rich repeat protein 2 (Fbxl2), which further inhibits TRAF-mediated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(S,R,S)-AHPC-Me: Ein weiterer Inhibitor, der auf ähnliche Signalwege abzielt.
Homo-PROTAC Cereblon-Degrader 1: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf die Zytokinsignalgebung.
Lenalidomid-Br: Bekannt für seine Rolle bei der Modulation von Immunantworten.
Thalidomid-O-amido-C6-NH2 TFA: Wird in der Entzündungsforschung mit ähnlichen Wirkmechanismen eingesetzt.
Einzigartigkeit von BC-1215
This compound ist einzigartig aufgrund seiner hohen Affinität zu Fbxo3 und seiner starken inhibitorischen Wirkung auf die TRAF-Zytokinsignalgebung. Seine Fähigkeit, mehrere Zytokinwege zu modulieren, und seine potenziellen therapeutischen Anwendungen in der Entzündungsforschung machen es zu einer wertvollen Verbindung in wissenschaftlichen Studien .
Biologische Aktivität
BC-1215, also known as bis-pyridinyl benzyl ethanediamine, is a compound recognized for its significant biological activity, particularly in the context of inflammation and immune response modulation. Research has highlighted its role as an inhibitor of F-box only protein 3 (FBXO3), which is implicated in various inflammatory pathways. This article delves into the biological activity of this compound, presenting relevant data tables and case studies to illustrate its effects.
This compound functions primarily by inhibiting FBXO3, a member of the F-box family of proteins that play critical roles in the ubiquitin-proteasome system, particularly in the degradation of regulatory proteins involved in inflammation. By inhibiting FBXO3, this compound can modulate the levels of key inflammatory mediators.
Key Findings:
- Inhibition of IL-1β Secretion : this compound has been shown to inhibit ATP-induced secretion of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine, thereby reducing inflammation in various models .
- Reduction of Inflammation : In preclinical models of sepsis and acute lung injury (ALI), this compound effectively reduced inflammation and lung injury, demonstrating its potential therapeutic benefits in inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities and effects observed with this compound:
Case Study 1: Pulmonary Inflammation Model
A study involving this compound in a murine model of sepsis demonstrated significant reductions in markers of pulmonary inflammation. Mice treated with this compound showed decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 compared to control groups. This suggests that this compound may have protective effects against lung injury associated with sepsis.
Case Study 2: In Vitro Studies
In vitro experiments indicated that this compound treatment led to decreased expression levels of NF-κB target genes, which are crucial for the inflammatory response. The downregulation of these genes correlates with the observed anti-inflammatory effects, supporting the compound's potential as a therapeutic agent for inflammatory diseases.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of BC-1215 in modulating inflammatory pathways?
this compound inhibits F-box protein 3 (FBXO3), a component of the ubiquitin E3 ligase complex, by stabilizing TRAF1-TRAF6 interactions, thereby suppressing the Fbxo3-TRAF activation pathway. This mechanism reduces pro-inflammatory cytokine release (e.g., IL-1β, TNF-α) and attenuates inflammatory responses in preclinical models. Methodologically, researchers can validate this mechanism via Western blotting for TRAF protein stability and ELISA/qRT-PCR for cytokine quantification .
Q. What experimental models are commonly used to evaluate this compound's efficacy in preclinical studies?
Key models include:
- TNBS-induced colitis in mice : Assesses colon shortening, histopathological damage (HE staining), and cytokine profiles (qRT-PCR) .
- Cecal ligation and puncture (CLP)-induced sepsis : Measures bacterial load, cytokine levels, and survival rates .
- Ischemia-reperfusion (I/R) injury : Evaluates apoptosis markers (e.g., Caspase-3, Bcl-2) via Western blotting . These models require strict adherence to ethical guidelines and randomization of treatment groups.
Q. How should researchers design dose-response experiments for this compound in in vivo studies?
Dose optimization involves:
- Testing escalating doses (e.g., 1–50 mg/kg) to establish efficacy and toxicity thresholds.
- Incorporating negative controls (e.g., PBS) and positive controls (e.g., known anti-inflammatory agents).
- Monitoring biomarkers (e.g., IL-1β, TNF-α) at multiple timepoints. Detailed protocols must be documented to ensure reproducibility, per guidelines for experimental rigor .
Advanced Research Questions
Q. How can researchers optimize this compound dosing regimens to minimize off-target effects in chronic inflammation models?
Pharmacokinetic/pharmacodynamic (PK/PD) studies are critical. Strategies include:
- Titration : Starting with sub-therapeutic doses and incrementally increasing based on biomarker feedback.
- Combinatorial therapy : Pairing this compound with agents targeting complementary pathways (e.g., apoptosis inhibitors).
- Tissue-specific delivery : Using nanoparticle carriers to enhance bioavailability in target organs. Longitudinal studies with repeated cytokine profiling and histopathology are recommended .
Q. What methodologies are recommended for analyzing this compound's impact on both canonical and non-canonical pathways?
- Canonical pathways (cytokine suppression) : Use multiplex assays (e.g., Luminex) for cytokine quantification and flow cytometry to profile immune cell subsets (e.g., Th1/Th17) .
- Non-canonical pathways (apoptosis regulation) : Employ Western blotting for Caspase-3/Bcl-2 and TUNEL assays for apoptosis detection . Integrate multi-omics approaches (e.g., transcriptomics, proteomics) to identify novel downstream targets.
Q. How can contradictory findings regarding this compound's efficacy across disease models be systematically addressed?
- Model-specific factors : Compare immune microenvironment differences (e.g., sepsis vs. colitis).
- Dosage and timing : Re-evaluate administration windows (e.g., pre- vs. post-injury).
- Data harmonization : Use meta-analysis to pool results from independent studies, adjusting for variables like sample size and endpoint criteria. Transparent reporting of negative results is essential to refine hypotheses .
Q. What are the considerations for integrating this compound into PROTAC-based therapeutic strategies?
this compound’s role as an E3 ligase inhibitor makes it suitable for proteolysis-targeting chimeras (PROTACs). Key steps include:
- Linker design : Optimize chemistry to ensure stability between this compound and the target-binding moiety.
- Validation : Use ubiquitination assays and cellular degradation assays (e.g., cycloheximide chase) to confirm target protein turnover.
- Specificity screens : Employ CRISPR/Cas9 libraries to identify off-target effects on other E3 ligases .
Q. Methodological Best Practices
- Reproducibility : Follow guidelines for experimental documentation, including full reagent details, animal husbandry protocols, and statistical analysis plans .
- Ethical compliance : Adhere to institutional review board (IRB) standards for animal studies, particularly in sepsis and inflammation models .
- Data validation : Use orthogonal methods (e.g., immunohistochemistry + qRT-PCR) to confirm key findings and reduce technical bias .
Eigenschaften
IUPAC Name |
N,N'-bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4/c1-3-15-29-25(5-1)23-11-7-21(8-12-23)19-27-17-18-28-20-22-9-13-24(14-10-22)26-6-2-4-16-30-26/h1-16,27-28H,17-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEPQJQQSLMESJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CNCCNCC3=CC=C(C=C3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1507370-20-8 | |
Record name | 1507370-20-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.